molecular formula C7H15ClSi B14690928 Chloro(dimethyl)(pent-4-en-1-yl)silane CAS No. 33932-64-8

Chloro(dimethyl)(pent-4-en-1-yl)silane

Cat. No.: B14690928
CAS No.: 33932-64-8
M. Wt: 162.73 g/mol
InChI Key: KOHUASMRQIYLCF-UHFFFAOYSA-N
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Description

Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group (CH₂CH₂CH₂CH=CH₂). The pent-4-en-1-yl group introduces both steric and electronic effects, influencing its reactivity compared to silanes with aryl, alkyl, or other substituents.

Properties

CAS No.

33932-64-8

Molecular Formula

C7H15ClSi

Molecular Weight

162.73 g/mol

IUPAC Name

chloro-dimethyl-pent-4-enylsilane

InChI

InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3

InChI Key

KOHUASMRQIYLCF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .

Mechanism of Action

The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the silicon atom critically determine the physical and chemical behavior of chlorosilanes. Below is a comparative analysis of key structural and physical properties (Table 1):

Table 1: Comparative Physical Properties of Selected Chlorosilanes

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Key Applications
Chloro(dimethyl)(pent-4-en-1-yl)silane* C₇H₁₄ClSi 177.73 Cl, dimethyl, pent-4-en-1-yl ~150–170 (est.) Cross-coupling, polymers
Chloro(dimethyl)(4-vinylphenyl)silane C₁₀H₁₃ClSi 196.75 Cl, dimethyl, 4-vinylphenyl Not reported Polymer precursors
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 Cl, chloromethyl, dimethyl 149 Synthesis intermediates
Chloro trimethyl silane C₃H₉ClSi 108.64 Cl, trimethyl 57–59 Industrial silicones

*Estimated properties based on analogous compounds.

Key Observations:

  • Steric Effects : The pent-4-en-1-yl group in the target compound introduces moderate steric hindrance compared to bulkier aryl groups (e.g., 4-vinylphenyl in ) but more than chloromethyl or trimethyl substituents.

Reactivity in Cross-Coupling and Hydrosilylation

Cross-Coupling Efficiency

Studies comparing chloro(phenyl)germanes, stannanes, and silanes reveal that silanes generally exhibit lower coupling efficiencies due to weaker Si–C bonds. However, substituents significantly modulate reactivity:

  • Aryl vs. Alkenyl Silanes : Aryl-substituted silanes (e.g., 4-vinylphenyl in ) show reduced coupling efficiency compared to alkenyl analogs like the target compound, likely due to resonance stabilization of the Si–C bond in aryl systems .
  • Reaction Conditions : Fluoride-promoted coupling of chloro(phenyl)silanes requires "moist" toluene for activation, whereas alkenyl-substituted silanes may enable milder conditions due to higher inherent reactivity .

Stability and Handling

  • Moisture Sensitivity: Like most chlorosilanes, the target compound is moisture-sensitive, decomposing to HCl and silanols. This parallels Chloro(chloromethyl)dimethylsilane, which decomposes in water .
  • Thermal Stability : The alkenyl group may lower thermal stability compared to aryl-substituted silanes (e.g., 4-vinylphenyl in ) but improve it relative to chloromethyl analogs due to reduced electrophilicity.

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